N-(1-benzyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as BRL-15572, is a small molecule antagonist of the ghrelin receptor. Ghrelin is a hormone that stimulates appetite and food intake, and the ghrelin receptor is a potential target for the treatment of obesity and other metabolic disorders. BRL-15572 has been synthesized and studied for its potential therapeutic applications.
Wirkmechanismus
BRL-15572 is a selective antagonist of the ghrelin receptor, which means it blocks the binding of ghrelin to the receptor and prevents its activation. Ghrelin is a peptide hormone secreted by the stomach and other tissues that stimulates appetite and food intake. The ghrelin receptor is expressed in the hypothalamus and other brain regions, as well as in peripheral tissues such as the pancreas and adipose tissue. By blocking the ghrelin receptor, BRL-15572 can reduce food intake and promote weight loss.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects in animal models. In rats, BRL-15572 has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. The compound has also been shown to decrease circulating levels of ghrelin and other hormones involved in appetite regulation. In addition, BRL-15572 has been shown to have anti-inflammatory effects in adipose tissue and to reduce liver fat accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRL-15572 in lab experiments is its selectivity for the ghrelin receptor, which allows for specific targeting of this pathway. Another advantage is its moderate solubility in water, which makes it suitable for in vitro and in vivo studies. However, one limitation of using BRL-15572 is its moderate potency, which means higher concentrations may be required to achieve significant effects. Another limitation is the potential for off-target effects, which may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on BRL-15572 and related compounds. One direction is to further investigate the mechanism of action of ghrelin and the ghrelin receptor in metabolism and disease. Another direction is to develop more potent and selective antagonists of the ghrelin receptor for use in therapeutic applications. Additionally, BRL-15572 and related compounds could be tested in combination with other agents for synergistic effects on appetite regulation and metabolism.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been used in scientific research to study the ghrelin receptor and its role in appetite regulation and metabolism. The compound has been used in in vitro assays to measure receptor binding and signaling, as well as in in vivo studies to evaluate its effects on food intake, body weight, and glucose metabolism. BRL-15572 has also been used in animal models of obesity and diabetes to test its potential therapeutic benefits.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-19-9-5-6-10-20(19)26-21(16)22(25)23-18-11-13-24(14-12-18)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAJWUQRSVNGMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.